molecular formula C13H10ClF3N2O2 B5851776 3-chloro-4-(dimethylamino)-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione

3-chloro-4-(dimethylamino)-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione

Cat. No. B5851776
M. Wt: 318.68 g/mol
InChI Key: QYNITUJCLAQHFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-4-(dimethylamino)-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione, also known as CFTR(inh)-172, is a compound that has been widely used in scientific research to study the cystic fibrosis transmembrane conductance regulator (CFTR) protein. This protein is responsible for regulating the transport of chloride ions across cell membranes, and mutations in the CFTR gene can lead to the development of cystic fibrosis, a life-threatening genetic disorder.

Mechanism of Action

3-chloro-4-(dimethylamino)-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione(inh)-172 acts as a specific inhibitor of 3-chloro-4-(dimethylamino)-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione, binding to a specific site on the protein and preventing chloride ion transport across cell membranes. This inhibition can be reversible or irreversible, depending on the concentration of the inhibitor and the duration of exposure.
Biochemical and Physiological Effects:
3-chloro-4-(dimethylamino)-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione(inh)-172 has been shown to have a range of biochemical and physiological effects, including inhibition of 3-chloro-4-(dimethylamino)-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione-mediated chloride ion transport, reduction of fluid secretion in various tissues, and modulation of mucociliary clearance in the respiratory tract. Additionally, 3-chloro-4-(dimethylamino)-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione(inh)-172 has been shown to have anti-inflammatory effects in animal models of cystic fibrosis, suggesting that it may have therapeutic potential in the treatment of this disease.

Advantages and Limitations for Lab Experiments

One advantage of using 3-chloro-4-(dimethylamino)-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione(inh)-172 in lab experiments is its specificity for 3-chloro-4-(dimethylamino)-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione, which allows for precise modulation of this protein without affecting other ion channels or transporters. Additionally, 3-chloro-4-(dimethylamino)-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione(inh)-172 is relatively easy to synthesize and purify, making it a cost-effective tool for scientific research. However, one limitation of 3-chloro-4-(dimethylamino)-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione(inh)-172 is its potential for off-target effects, particularly at high concentrations or with prolonged exposure. Additionally, the reversible nature of 3-chloro-4-(dimethylamino)-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione inhibition by 3-chloro-4-(dimethylamino)-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione(inh)-172 can complicate interpretation of experimental results.

Future Directions

There are several future directions for research involving 3-chloro-4-(dimethylamino)-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione(inh)-172. One potential avenue is the development of new 3-chloro-4-(dimethylamino)-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione inhibitors with improved specificity and selectivity, as well as reduced potential for off-target effects. Additionally, further investigation of the anti-inflammatory effects of 3-chloro-4-(dimethylamino)-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione(inh)-172 may lead to the development of new therapies for cystic fibrosis and other inflammatory diseases. Finally, continued research on the structure and function of the 3-chloro-4-(dimethylamino)-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione protein may lead to the development of new small molecule correctors and potentiators that can restore 3-chloro-4-(dimethylamino)-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione function in patients with specific mutations.

Synthesis Methods

The synthesis of 3-chloro-4-(dimethylamino)-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione(inh)-172 involves several steps, including the reaction of 3-(trifluoromethyl)benzaldehyde with dimethylamine, followed by the addition of chloroacetyl chloride and pyrrole-2,5-dione. The resulting product is then purified using column chromatography to obtain pure 3-chloro-4-(dimethylamino)-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione(inh)-172.

Scientific Research Applications

3-chloro-4-(dimethylamino)-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione(inh)-172 has been used extensively in scientific research to study the function and regulation of the 3-chloro-4-(dimethylamino)-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione protein. Specifically, it has been used to investigate the role of 3-chloro-4-(dimethylamino)-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione in various physiological processes, including ion transport, fluid secretion, and mucociliary clearance. Additionally, 3-chloro-4-(dimethylamino)-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione(inh)-172 has been used to develop new therapies for cystic fibrosis, including small molecule correctors and potentiators that can restore 3-chloro-4-(dimethylamino)-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione function in patients with specific mutations.

properties

IUPAC Name

3-chloro-4-(dimethylamino)-1-[3-(trifluoromethyl)phenyl]pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClF3N2O2/c1-18(2)10-9(14)11(20)19(12(10)21)8-5-3-4-7(6-8)13(15,16)17/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYNITUJCLAQHFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C(=O)N(C1=O)C2=CC=CC(=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-(dimethylamino)-1-[3-(trifluoromethyl)phenyl]pyrrole-2,5-dione

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